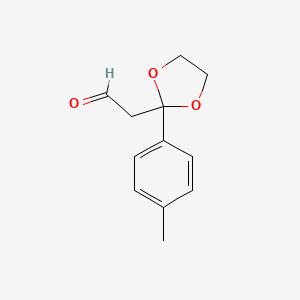

2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde is an organic compound that features a dioxolane ring attached to a p-tolyl group and an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde typically involves the reaction of p-tolualdehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the mixture in an inert atmosphere to prevent oxidation. The resulting product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

- p-Toluic acid

Reduction: 2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)ethanol

Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of dioxolanes exhibit significant antimicrobial properties. For instance, studies have shown that 1,3-dioxolanes can be effective against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The potential of 2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde in this context remains to be fully explored but may align with the known activities of similar compounds.

Anticancer Properties

The anticancer potential of compounds containing dioxolane structures has been investigated through various screening methods. For example, compounds similar to this compound have demonstrated activity in inhibiting cancer cell proliferation in vitro . The mechanism behind this activity often involves the induction of apoptosis and the inhibition of cell cycle progression.

Flavoring and Fragrance Industry

Due to its aromatic properties, this compound may have applications as a flavoring or fragrance agent. Compounds with similar structures are often evaluated for their sensory characteristics and potential use in food products or perfumes .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical pathways. A common method involves the reaction of p-tolualdehyde with suitable diols under acidic conditions to form the dioxolane ring structure. This reaction typically yields good purity and yield percentages when optimized correctly.

Synthesis Example

A general synthetic route might include:

- Reacting p-tolualdehyde with ethylene glycol in the presence of an acid catalyst.

- Isolating the resulting dioxolane through distillation or recrystallization.

- Further functionalizing the dioxolane to introduce the acetaldehyde group.

Case Studies

Several studies have documented the synthesis and biological evaluation of dioxolane derivatives:

- Antimicrobial Evaluation : A study synthesized several dioxolane derivatives and tested their antibacterial activity against a panel of pathogens. Results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics .

- Anticancer Screening : In another study, dioxolane derivatives were subjected to NCI DTP protocol screening for anticancer activity. Compounds showed significant cytotoxicity against multiple cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dioxolane ring may also contribute to the compound’s stability and reactivity by providing a rigid framework .

Comparison with Similar Compounds

Similar Compounds

- 2-(p-Tolyl)acetaldehyde

- 2-(4-Methoxyphenyl)acetaldehyde

- 2-(3-Methoxyphenyl)acetaldehyde

Uniqueness

2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties.

Biological Activity

2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and flavoring agents. This article reviews the biological activity of this compound, focusing on its safety, toxicity, and possible therapeutic effects based on available literature.

The compound is characterized by the presence of a dioxolane ring and a p-tolyl group, which may influence its reactivity and interactions with biological systems. Its chemical formula is C11H12O3.

Safety and Toxicity

Research indicates that compounds similar to this compound often undergo extensive metabolic processes in vivo. For instance, benzyl derivatives have shown low oral toxicity in both short- and long-term studies in rodents, with no significant evidence of carcinogenicity or mutagenicity at typical consumption levels .

In vitro studies have demonstrated that high concentrations of α,β-unsaturated aldehydes can lead to oxidative stress and DNA damage; however, these effects are generally not observed at lower concentrations typical for food flavorings . The metabolism of such compounds usually results in the formation of non-toxic metabolites that are readily excreted.

Cytotoxic Effects

Cytotoxicity assays on structurally similar compounds suggest that some dioxolane derivatives may exhibit selective cytotoxic effects against cancer cell lines. The mechanisms proposed include induction of apoptosis and cell cycle arrest through various signaling pathways . Further research is necessary to establish the specific cytotoxic profile of this compound.

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Adams et al. (2008) | Investigated the metabolic pathways of benzyl derivatives; concluded low toxicity levels. | Supports the safety profile for consumption. |

| Stout et al. (2008) | No evidence of DNA adduct formation in high-dose animal studies for related aldehydes. | Suggests low genotoxic risk for similar compounds. |

| Inamori et al. (1993) | Examined oxidative stress induced by dioxolanes; noted potential cellular damage at high concentrations. | Highlights the importance of dosage in assessing safety. |

Q & A

Q. Basic: What are the recommended synthetic routes for 2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves acetal protection of aldehydes followed by functionalization. A common approach is:

- Step 1 : Condensation of p-tolualdehyde with ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane ring.

- Step 2 : Subsequent oxidation or functionalization to introduce the acetaldehyde moiety.

Optimization requires Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, using a fractional factorial design can identify critical parameters affecting yield . Kinetic studies (e.g., monitoring via NMR) are recommended to resolve side reactions .

Q. Basic: What analytical techniques are most reliable for characterizing the structural integrity of this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm the dioxolane ring (δ 4.0–5.0 ppm for acetal protons) and aldehyde proton (δ 9.5–10.0 ppm).

- X-ray Crystallography : Resolves stereochemical ambiguities; for example, Acta Crystallographica reports bond angles and torsion angles for analogous dioxolane derivatives .

- FT-IR : Key peaks include C=O stretch (~1720 cm−1) and C-O-C vibrations (1100–1250 cm−1) .

Cross-validation with HPLC-MS ensures purity (>98%) and detects degradation products .

Q. Basic: How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

Stability studies should assess:

- Temperature : Accelerated degradation at 40°C/75% RH over 4 weeks can predict shelf life.

- Light Exposure : UV-Vis spectroscopy monitors photolytic cleavage of the dioxolane ring, generating p-tolualdehyde and glycolic acid .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stability compared to protic solvents .

Degradation pathways are mapped using LC-MS/MS, with kinetic modeling (Arrhenius plots) to extrapolate long-term stability .

Q. Advanced: How can computational methods streamline reaction optimization for derivatives of this compound?

- Quantum Chemical Calculations : Density Functional Theory (DFT) identifies transition states and activation energies for acetal formation/cleavage .

- Machine Learning : ICReDD’s workflow integrates reaction databases to predict optimal catalysts (e.g., Lewis acids) and solvent systems .

- Microkinetic Modeling : Combines experimental rate data with computational intermediates to simulate yield under untested conditions .

For example, reaction path sampling (RPS) reduces trial-and-error by 60% in analogous systems .

Q. Advanced: What methodologies are used to evaluate the biological activity of this compound, and how can mechanistic insights be validated?

- In Vitro Assays :

- Computational Docking : AutoDock Vina predicts binding affinities to target proteins (e.g., cytochrome P450) .

- Metabolite Profiling : HR-MS/MS identifies oxidative metabolites, validated via isotopic labeling .

Q. Advanced: How should researchers address contradictions in reported physicochemical data (e.g., solubility, reactivity)?

- Statistical Validation : Apply ANOVA to compare datasets from multiple labs; outliers are assessed via Grubbs’ test .

- Standardized Protocols : Adopt OECD guidelines for solubility measurements (shake-flask method vs. HPLC) .

- Cross-Technique Correlation : For example, reconcile discrepancies in logP values (experimental vs. COSMO-RS predictions) .

Peer-reviewed reproducibility studies, such as round-robin trials, are critical for resolving contradictions .

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-[2-(4-methylphenyl)-1,3-dioxolan-2-yl]acetaldehyde |

InChI |

InChI=1S/C12H14O3/c1-10-2-4-11(5-3-10)12(6-7-13)14-8-9-15-12/h2-5,7H,6,8-9H2,1H3 |

InChI Key |

CMHIVKFRCJTPBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2(OCCO2)CC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.